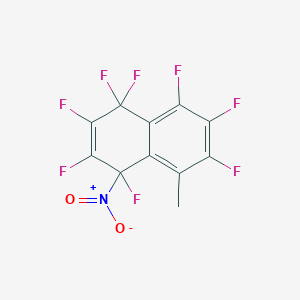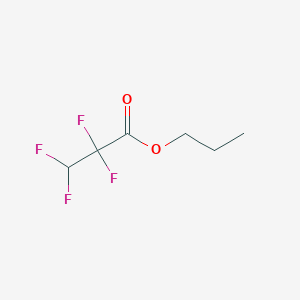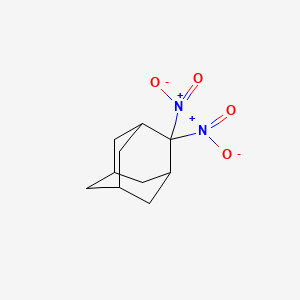
2,2-Dinitroadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dinitroadamantane is an organic compound with the molecular formula C10H14N2O4. It belongs to the class of adamantane derivatives, which are known for their rigid, cage-like structures. This compound is particularly notable for its high density and energetic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 2,2-Dinitroadamantane typically involves the nitration of adamantane derivatives. One common method is the reaction of adamantane with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the 2,2-positions on the adamantane skeleton . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2,2-Dinitroadamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in diaminoadamantane derivatives.
Substitution: The nitro groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dinitroadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives and as a model compound for studying cage-like structures.
Biology: Research has explored its potential as a scaffold for drug design, particularly in antiviral and anticancer therapies.
Medicine: Its derivatives are investigated for their pharmacological properties, including antiviral and neuroprotective effects.
Mecanismo De Acción
The mechanism by which 2,2-Dinitroadamantane exerts its effects is primarily related to its structural properties. The rigid, cage-like structure allows for high stability and specific interactions with molecular targets. In biological systems, its derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2,2-Dinitroadamantane can be compared with other nitro-substituted adamantane derivatives, such as 1,3,5,7-tetranitroadamantane and 2,2,6,6-tetranitroadamantane. These compounds share similar structural features but differ in the number and positions of nitro groups, which influence their density, stability, and energetic properties . The unique positioning of nitro groups in this compound contributes to its specific reactivity and applications.
Conclusion
This compound is a compound of significant interest due to its unique structural and energetic properties. Its synthesis, reactivity, and applications span multiple scientific disciplines, making it a valuable subject for ongoing research and development.
Propiedades
Número CAS |
88381-75-3 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2,2-dinitroadamantane |
InChI |
InChI=1S/C10H14N2O4/c13-11(14)10(12(15)16)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |
Clave InChI |
LLYKIMPMZLMAOC-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)

![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
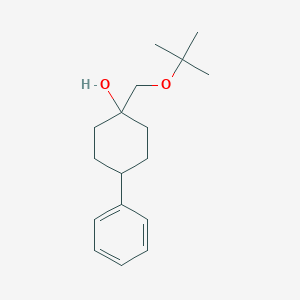
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
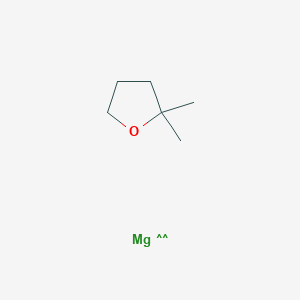
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
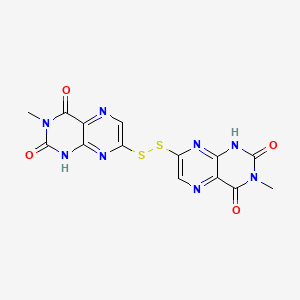
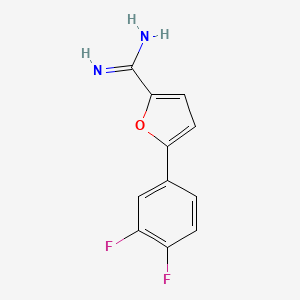
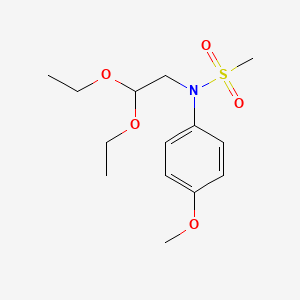
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
